molecular formula C24H22N4O2 B2857979 phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone CAS No. 391218-37-4

phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone

Cat. No.: B2857979
CAS No.: 391218-37-4
M. Wt: 398.466
InChI Key: XDQORVXRPYKAGK-UHFFFAOYSA-N
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Description

Phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone is a polycyclic heteroaromatic compound characterized by a fused benzo-triazolo-oxatriazole core, substituted with a tetramethylphenyl group at position 3 and a phenyl ketone moiety at position 7. Its synthesis typically involves multi-step reactions, such as the condensation of triazole precursors with hydrazine derivatives under reflux conditions, followed by recrystallization from polar aprotic solvents like dimethylformamide (DMF) to achieve high purity . Key structural features include:

  • Benzo-triazolo-oxatriazole core: A rigid, planar heterocyclic system contributing to thermal stability and π-π stacking interactions.
  • Phenyl ketone group: Introduces electron-withdrawing effects, which may modulate electronic properties and reactivity.

This compound’s synthesis yield (~69%) is comparable to related triazole derivatives, though optimization is required to improve scalability .

Properties

IUPAC Name

phenyl-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-15-14-16(2)18(4)22(17(15)3)23-25-30-28-26(23)20-12-8-9-13-21(20)27(28)24(29)19-10-6-5-7-11-19/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDQORVXRPYKAGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=CC=C5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, phenyl(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone is compared below with structurally analogous heterocycles:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Synthesis Yield Bioactivity (e.g., Antibacterial) Key Reference
This compound Benzo-triazolo-oxatriazole 2,3,5,6-Tetramethylphenyl, phenyl ketone 69% Not reported
2-(1-(5-Methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinecarbothioamide 1,2,3-Triazole + hydrazinecarbothioamide 5-Methylphenyl, ethylidene hydrazine 72% Moderate activity against E. coli
5,6-Disubstituted imidazo[2,1-b]-1,3,4-thiadiazoles Imidazo-thiadiazole Aryl, alkyl groups 55–80% Strong inhibition of B. subtilis
Triazolo[3,4-b]-1,3,4-thiadiazole derivatives Triazolo-thiadiazole Phenyl, acetyl groups 60–75% Active against P. aeruginosa

Key Findings :

Structural Complexity and Stability: The benzo-triazolo-oxatriazole core exhibits greater rigidity and thermal stability compared to simpler triazole or thiadiazole derivatives, as inferred from its fused aromatic system .

Synthetic Efficiency :

  • Yields for the target compound (69%) align with those of imidazo-thiadiazoles (55–80%) but are slightly lower than simpler triazole derivatives (72%) . This may reflect challenges in forming the oxatriazole ring.

Bioactivity: While bioactivity data for the target compound are lacking, structurally related triazolo-thiadiazoles and imidazo-thiadiazoles show notable antibacterial effects against E. coli, P. aeruginosa, and B. subtilis .

Physicochemical Properties :

  • The lumping strategy (grouping compounds with similar structures/properties) suggests that the target compound’s electronic profile and solubility may resemble other aryl-substituted triazoles, though its fused oxatriazole system could introduce unique reactivity in photochemical or catalytic applications .

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